molecular formula C25H20ClFO2PS+ B12668829 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride CAS No. 31362-36-4

2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Cat. No.: B12668829
CAS No.: 31362-36-4
M. Wt: 469.9 g/mol
InChI Key: XQRHWMWAWOOUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chlorinated benzene ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with triphenylphosphine in the presence of a base, followed by the introduction of a fluoride source to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus and sulfur atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions often involve specific solvents, temperatures, and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl fluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triphenylphosphoranyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: This compound shares the chlorinated benzene ring but lacks the sulfonyl fluoride and triphenylphosphoranyl groups.

    4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in having a sulfonyl chloride group but differs in the presence of a trifluoromethoxy group instead of the triphenylphosphoranyl group.

Uniqueness

2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both sulfonyl fluoride and triphenylphosphoranyl groups allows for a wide range of chemical transformations and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

31362-36-4

Molecular Formula

C25H20ClFO2PS+

Molecular Weight

469.9 g/mol

IUPAC Name

(3-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C25H20ClFO2PS/c26-24-18-20(16-17-25(24)31(27,28)29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1

InChI Key

XQRHWMWAWOOUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.